N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide
Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a bicyclic heterocyclic aromatic compound in which a benzene ring is fused to the 4 and 5 positions of an imidazole ring. This compound is known for its potential pharmacological activities and has been the subject of various scientific studies due to its unique structure and properties .
Mechanism of Action
Target of Action
The primary target of N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide is human glucokinase (GK) . Glucokinase is a cytosolic enzyme primarily expressed in pancreatic β-cells and liver hepatocytes . It plays a crucial role in glucose metabolism by converting glucose to glucose-6-phosphate .
Mode of Action
This compound acts as an allosteric activator of human glucokinase . It binds to the allosteric site of the GK protein, leading to an increase in the catalytic action of GK . The compound shows appreciable hydrogen bond interactions with the Arg63 residue of GK, which is located in the allosteric site of the protein .
Biochemical Pathways
The activation of GK by this compound enhances the conversion of glucose to glucose-6-phosphate . This process is a key step in the glycolysis pathway, leading to the production of ATP, which provides energy for various cellular processes .
Pharmacokinetics
The compound’s effectiveness in in-vitro testing suggests that it may have suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The activation of GK by this compound leads to significant hypoglycemic effects, making it a potential therapeutic agent for type-2 diabetes (T2D) . In in-vitro testing, certain derivatives of the compound strongly increased the catalytic action of GK .
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde, followed by further reactions to introduce the benzamide group. One common method involves the reaction of 1,2-phenylenediamine with benzaldehyde to form the benzimidazole ring, followed by acylation with benzoyl chloride to introduce the benzamide group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide, acetonitrile, and cyclohexane . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer activities.
Medicine: Investigated for its potential use as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide can be compared with other benzimidazole derivatives, such as:
N-(1-(1H-benzimidazol-2-yl)-2-phenylethyl)benzamide: Similar structure but with different substituents on the benzimidazole ring.
1H-benzimidazole-2-yl hydrazones: Known for their combined antiparasitic and antioxidant activities.
N-benzimidazol-2yl benzamide analogues: Investigated for their potential as allosteric activators of human glucokinase.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O/c26-22(17-11-5-2-6-12-17)25-20(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)24-21/h1-14,20H,15H2,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNNGENLSBRBNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601225148 | |
Record name | N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25810-59-7 | |
Record name | N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25810-59-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(1H-Benzimidazol-2-yl)-2-phenylethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601225148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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